molecular formula C12H16BrN3O2 B8324728 2-(3-bromobenzoyl)-N-isobutylhydrazinecarboxamide CAS No. 959137-43-0

2-(3-bromobenzoyl)-N-isobutylhydrazinecarboxamide

Cat. No.: B8324728
CAS No.: 959137-43-0
M. Wt: 314.18 g/mol
InChI Key: QPPMEHWFUZZQOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-bromobenzoyl)-N-isobutylhydrazinecarboxamide is a useful research compound. Its molecular formula is C12H16BrN3O2 and its molecular weight is 314.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

959137-43-0

Molecular Formula

C12H16BrN3O2

Molecular Weight

314.18 g/mol

IUPAC Name

1-[(3-bromobenzoyl)amino]-3-(2-methylpropyl)urea

InChI

InChI=1S/C12H16BrN3O2/c1-8(2)7-14-12(18)16-15-11(17)9-4-3-5-10(13)6-9/h3-6,8H,7H2,1-2H3,(H,15,17)(H2,14,16,18)

InChI Key

QPPMEHWFUZZQOX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)NNC(=O)C1=CC(=CC=C1)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5.00 g (23.3 mmol) of 3-bromobenzoic acid hydrazide are placed in 50 ml tetrahydrofuran at room temperature. 2.70 g (27.2 mmol) of isobutyl isocyanate, dissolved in 10 ml tetrahydrofuran, are rapidly added dropwise with stirring to this suspension. The mixture is firstly further stirred at room temperature and then allowed to stand overnight. The precipitate formed after addition of 100 ml diethyl ether is filtered off and then washed with diethyl ether. An initial quantity of 1.42 g (19% of theory) of the target compound is thus obtained. The mother liquor is concentrated, and the residue again slurried in diethyl ether and filtered. After washing with diethyl ether and drying in vacuo, a further 5.62 g (77% of theory) of the target compound remain.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.